Product packaging for 5-Bromo-3-chloro-6-methylpyrazin-2-amine(Cat. No.:)

5-Bromo-3-chloro-6-methylpyrazin-2-amine

Cat. No.: B11881565
M. Wt: 222.47 g/mol
InChI Key: WMVGGBPBYGQRQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-chloro-6-methylpyrazin-2-amine is a versatile pyrazine-based building block exclusively for research applications. Its molecular structure, featuring bromo and chloro substituents on the pyrazine ring, makes it a valuable intermediate in organic and medicinal chemistry. Researchers utilize this compound primarily as a key precursor in the design and synthesis of novel bioactive molecules, including potential therapeutic agents. The compound's reactivity allows for selective cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the introduction of diverse aryl groups to the pyrazine core. It also undergoes nucleophilic substitution reactions, where the halogen atoms can be displaced by various nucleophiles like amines, alkoxides, or azides, facilitating the creation of a wide array of derivatives. This makes it an excellent scaffold for constructing chemical libraries in drug discovery efforts. Handling should be conducted in accordance with good laboratory practices. While a full safety profile is compound-specific, general precautions for halogenated compounds should be observed, including the use of personal protective equipment and working in a well-ventilated area. This product is intended for research purposes and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5BrClN3 B11881565 5-Bromo-3-chloro-6-methylpyrazin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H5BrClN3

Molecular Weight

222.47 g/mol

IUPAC Name

5-bromo-3-chloro-6-methylpyrazin-2-amine

InChI

InChI=1S/C5H5BrClN3/c1-2-3(6)10-4(7)5(8)9-2/h1H3,(H2,8,9)

InChI Key

WMVGGBPBYGQRQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)N)Cl)Br

Origin of Product

United States

Chemical Reactivity and Functionalization of 5 Bromo 3 Chloro 6 Methylpyrazin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing halogenated pyrazines. thieme-connect.de This process involves the attack of a nucleophile on the electron-poor pyrazine (B50134) ring, leading to the displacement of a halide leaving group through a two-step addition-elimination mechanism. libretexts.org

The presence of two different halogen atoms, bromine at position 5 and chlorine at position 3, on the pyrazine ring of the title compound raises the question of selective substitution. In SNAr reactions, the reactivity of the leaving group is influenced by both the carbon-halogen bond strength and the ability of the ring position to stabilize the negative charge in the intermediate Meisenheimer complex. libretexts.org

While typically C-F bonds are most reactive in SNAr followed by C-Cl, C-Br, and C-I, the position of the halogen on the electron-deficient ring is a critical determinant of reactivity. libretexts.orgresearchgate.net The chlorine atom at the C-3 position is ortho to one ring nitrogen and para to the other, positions that are highly activated towards nucleophilic attack due to effective resonance stabilization of the anionic intermediate. libretexts.org The bromine atom at the C-5 position is meta to one nitrogen and ortho to the other. Consequently, the C-3 chlorine is generally more susceptible to displacement by nucleophiles than the C-5 bromine. This allows for selective functionalization at the C-3 position by carefully controlling reaction conditions.

Various nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chlorine atom. researchgate.netrsc.org For instance, reactions of chloropyrazines with sodium methoxide (B1231860) have been reported to proceed efficiently. rsc.org

Table 1: Regioselectivity in SNAr Reactions of Dihalopyrazines
Position of HalogenActivating Nitrogen PositionsRelative ReactivityCommon Nucleophiles
C-3 (Chloro)ortho, paraHigherAmines, Alkoxides, Thiolates
C-5 (Bromo)ortho, metaLowerStronger nucleophiles or harsher conditions

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. thieme-connect.de This characteristic reduces the electron density of the aromatic system, making it significantly more susceptible to attack by nucleophiles compared to benzene (B151609) or even pyridine (B92270). thieme-connect.depearson.com This electron deficiency is the primary driver for the facility of SNAr reactions on halopyrazines. thieme-connect.de

The substituents on 5-Bromo-3-chloro-6-methylpyrazin-2-amine modulate this inherent reactivity.

Electron-Withdrawing Groups (EWGs): The chloro and bromo substituents are electron-withdrawing, further increasing the electrophilicity of the pyrazine ring and activating it for nucleophilic attack.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated pyrazines are excellent substrates for these transformations. rsc.orgeie.gr These methods offer a complementary approach to SNAr, allowing for the introduction of a wide array of substituents onto the pyrazine core.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester, to form C-C bonds. mdpi.comlibretexts.org This reaction is widely used due to its mild conditions and tolerance of various functional groups. mdpi.comnih.gov

For this compound, the differential reactivity of the C-Br and C-Cl bonds is key to selective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > OTf > Cl. libretexts.org Therefore, the C-Br bond at position 5 is significantly more reactive than the C-Cl bond at position 3. This allows for selective Suzuki-Miyaura coupling at the C-5 position, leaving the C-3 chlorine atom intact for subsequent transformations. nih.gov A variety of aryl, heteroaryl, alkyl, and alkenyl groups can be introduced at this position. nih.govresearchgate.net

Table 2: Typical Conditions for Selective Suzuki-Miyaura Coupling
ComponentExamplePurpose
SubstrateThis compoundElectrophile
Coupling PartnerArylboronic acidNucleophile
CatalystPd(PPh₃)₄, Pd(dppf)Cl₂C-C bond formation
BaseK₃PO₄, Cs₂CO₃, K₂CO₃Activates boronic acid
Solvent1,4-Dioxane/Water, Toluene, DMFReaction medium
Temperature80-120 °CTo drive the reaction

While less common for pyrazines than Suzuki coupling, the Heck and Sonogashira reactions provide important strategies for C-C bond formation. rsc.org

The Heck reaction couples aryl halides with alkenes to form substituted alkenes. The high electrophilicity of the pyrazine ring can sometimes lead to side reactions like Michael additions to the product, making this reaction less straightforward. rsc.org

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. researchgate.net This method is an excellent way to synthesize pyrazines containing π-conjugated systems. rsc.org Similar to the Suzuki coupling, the greater reactivity of the C-Br bond allows for selective alkynylation at the C-5 position of this compound. rsc.org

The Negishi coupling is a transition metal-catalyzed reaction between an organohalide and an organozinc reagent. nih.gov This reaction is a powerful tool for forming C-C bonds and is known for its high functional group tolerance, although the organozinc reagents are sensitive to moisture and oxygen. libretexts.org

Halopyrazines have been shown to be effective substrates in Negishi cross-coupling reactions. rsc.org For this compound, selective coupling with alkyl- or arylzinc halides can be achieved at the more reactive C-5 bromine position. rsc.orgnih.gov Nickel catalysts are often employed in addition to palladium for these transformations. rsc.orgnih.gov

Derivatization of the Amine Functionality at Position 2

The primary amine at the C2 position is a versatile handle for introducing a wide array of molecular complexity. Its nucleophilic character allows for a variety of transformations, including acylation, sulfonylation, and the formation of more complex substituted amine derivatives through cross-coupling reactions.

The primary amino group of this compound readily undergoes acylation and sulfonylation upon reaction with acylating or sulfonylating agents, respectively. These reactions convert the amine into the corresponding amide or sulfonamide. Such transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties.

For instance, acylation can be achieved using acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. A relevant example is the acylation of the structurally similar 5-bromo-2-methylpyridin-3-amine (B1289001) with acetic anhydride, which proceeds smoothly to yield the corresponding acetamide. mdpi.com This suggests that this compound would react similarly under these conditions. Sulfonylation is typically accomplished using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.

Reaction TypeReagentTypical ConditionsProduct
AcylationAcetic Anhydride (Ac₂O)Acetonitrile, H₂SO₄ (cat.), 60 °CN-(5-Bromo-3-chloro-6-methylpyrazin-2-yl)acetamide
AcylationBenzoyl ChloridePyridine, Dichloromethane (DCM), 0 °C to rtN-(5-Bromo-3-chloro-6-methylpyrazin-2-yl)benzamide
Sulfonylationp-Toluenesulfonyl Chloride (TsCl)Pyridine, 0 °C to rtN-(5-Bromo-3-chloro-6-methylpyrazin-2-yl)-4-methylbenzenesulfonamide

The formation of substituted amine derivatives from this compound can be achieved through N-alkylation or N-arylation reactions. Modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, are highly effective for this purpose. researchgate.net These reactions involve the coupling of the primary amine with aryl or alkyl halides (or triflates).

Alternatively, the halogen atoms on the pyrazine ring can be substituted by other amines in transition metal-catalyzed processes to generate more complex derivatives, demonstrating the versatility of the scaffold in building diverse chemical libraries. rsc.org For example, the N-arylation of similar amino-heterocycles has been successfully achieved using copper-catalyzed Chan-Lam coupling with aryl boronic acids. mdpi.com

Reaction TypeCoupling PartnerCatalyst/Base SystemProduct Type
Buchwald-Hartwig N-ArylationAryl BromidePd₂(dba)₃ / Xantphos / Cs₂CO₃N-Aryl-5-bromo-3-chloro-6-methylpyrazin-2-amine
Chan-Lam N-ArylationAryl Boronic AcidCu(OAc)₂ / Et₃N or PyridineN-Aryl-5-bromo-3-chloro-6-methylpyrazin-2-amine

Oxidation and Reduction Pathways of the Pyrazine System

The pyrazine ring is susceptible to both oxidation and reduction, which can significantly alter its electronic and steric properties.

Oxidation of the nitrogen atoms in the pyrazine ring is a common transformation. The use of oxidizing agents like hydrogen peroxide, peroxy acids (e.g., trifluoroperacetic acid), or Oxone® can lead to the formation of the corresponding pyrazine N-oxide or N,N'-dioxide. researchgate.net These N-oxides are valuable intermediates, as the N-oxide functionality can activate the ring for further substitutions or be removed in a subsequent step. Given the substitution pattern, oxidation would likely occur at the N4 position, which is less sterically hindered.

The reduction of the pyrazine ring typically requires more potent conditions than simple aromatic rings due to its aromatic stability. Electrochemical reduction methods have been shown to convert pyrazines into 1,4-dihydropyrazines, which can then isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.comrsc.org Chemical reduction methods, such as catalytic hydrogenation or the use of reducing agents like sodium in ethanol, can lead to partial or complete saturation of the ring, ultimately yielding piperazine (B1678402) derivatives. cdnsciencepub.comyoutube.com

TransformationReagent/MethodTypical Product(s)Reference
OxidationTrifluoroperacetic AcidPyrazine N-Oxide / Di-N-Oxide
OxidationOXONE®Pyrazine N-Oxide / Di-N-Oxide researchgate.net
ReductionElectrochemical ReductionDihydropyrazine (B8608421) cdnsciencepub.comrsc.org
ReductionCatalytic HydrogenationPiperazine cdnsciencepub.com
ReductionSodium in EthanolHexahydropyrazine (Piperazine) youtube.com

Chemo- and Regioselectivity in Multi-Substituted Pyrazines

In a multi-substituted heterocycle like this compound, the outcome of a chemical reaction is governed by chemo- and regioselectivity. The substituents on the pyrazine ring exert distinct electronic and steric effects that direct the reactivity.

Amine Group (C2): A strong electron-donating group that activates the ring towards electrophilic substitution (directing ortho- and para-). However, the pyrazine ring itself is highly electron-deficient and generally resistant to electrophilic attack. Its primary role is as a nucleophile.

Methyl Group (C6): A weak electron-donating group.

Pyrazine Nitrogens: Strongly electron-withdrawing and deactivating towards electrophilic substitution. They activate the ortho and para positions (C2, C3, C5, C6) towards nucleophilic attack.

For nucleophilic aromatic substitution (SNAr) , the positions most activated by the ring nitrogens are C3 and C5, where the chloro and bromo substituents are located. The relative reactivity of C-Cl versus C-Br bonds in SNAr is complex and can depend on the specific nucleophile and reaction conditions. Generally, the C-Cl bond is stronger, but the carbon atom is more electrophilic. In many cases, the position that better stabilizes the negative charge in the Meisenheimer intermediate will react preferentially.

For transition metal-catalyzed cross-coupling reactions , a different selectivity is often observed. In palladium-catalyzed reactions, the C-Br bond is typically more reactive than the C-Cl bond due to the lower bond dissociation energy and greater ease of oxidative addition to the Pd(0) catalyst. Therefore, reactions like Suzuki, Stille, or Buchwald-Hartwig amination would be expected to occur selectively at the C5-Br position over the C3-Cl position. researchgate.net This differential reactivity allows for sequential functionalization of the pyrazine core. For example, a Suzuki coupling could be performed at the C5 position, followed by a subsequent coupling or SNAr reaction at the C3 position under more forcing conditions.

Applications of 5 Bromo 3 Chloro 6 Methylpyrazin 2 Amine in Advanced Organic Synthesis

Versatility as a Building Block for Complex Heterocyclic Systems

The strategic placement of reactive sites—a nucleophilic amino group and two electrophilic carbon atoms (C-Br and C-Cl)—renders 5-Bromo-3-chloro-6-methylpyrazin-2-amine an ideal precursor for the synthesis of complex heterocyclic systems. The bromine atom is typically more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions, enabling site-selective functionalization. researchgate.net This differential reactivity is crucial for controlled, stepwise synthetic strategies.

The primary amino group, adjacent to a ring nitrogen, can participate in cyclocondensation reactions to form fused ring systems. Meanwhile, the halogen atoms serve as handles for introducing new carbon-carbon and carbon-heteroatom bonds through various cross-coupling methodologies, such as Suzuki, Stille, and Buchwald-Hartwig reactions. nih.govmdpi.comnih.gov

Table 1: Reactivity of Functional Groups in this compound
Functional GroupPositionTypical ReactionsRole in Synthesis
Amino (-NH₂)C2Nucleophilic substitution, Cyclocondensation, DiazotizationFormation of fused rings, Introduction of new functionalities
Chloro (-Cl)C3Nucleophilic aromatic substitution, Cross-coupling reactionsSecondary site for functionalization after the bromo group
Bromo (-Br)C5Cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.)Primary and more reactive site for introducing aryl, alkyl, or amino groups
Methyl (-CH₃)C6Side-chain functionalization (e.g., oxidation, halogenation)Modifies solubility and steric properties; potential for further derivatization

The 2-aminopyrazine (B29847) moiety within the molecule is a key structural motif for constructing fused heterocyclic systems like imidazo[1,2-a]pyrazines. This class of compounds is analogous to the biologically significant imidazo[1,2-a]pyridines. mdpi.com The synthesis typically proceeds via a cyclocondensation reaction between the 2-aminopyrazine scaffold and a suitable α-halocarbonyl compound. In this reaction, the more nucleophilic ring nitrogen (N1) attacks the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization involving the C2-amino group, which attacks the carbonyl carbon. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyrazine (B1224502) core. The presence of the bromo, chloro, and methyl substituents on the starting pyrazine (B50134) ring allows for the creation of a library of highly decorated imidazopyrazine derivatives, which can be further modified using the reactivity of the halogen atoms.

Beyond fused bicyclic systems, this compound is a precursor for more complex polycyclic nitrogen heterocycles. The sequential and selective functionalization of the C-Br and C-Cl bonds is paramount for this purpose. For instance, a palladium-catalyzed Suzuki coupling can be performed selectively at the more reactive C-Br position to introduce an aryl or vinyl group. mdpi.com This new substituent can be designed to contain another reactive functional group that can subsequently participate in an intramolecular reaction with the remaining chloro group, leading to the formation of an additional ring.

Furthermore, cascade reactions initiated by processes like alkene aminopalladation can be envisioned to construct intricate tricyclic or tetracyclic frameworks in a single step. nih.govnih.gov The strategic use of this building block allows chemists to design synthetic routes that rapidly increase molecular complexity, which is essential in natural product synthesis and drug discovery.

Role in the Synthesis of Functional Materials

The electron-deficient nature of the pyrazine ring, combined with its capacity for π-conjugation, makes its derivatives attractive for applications in materials science, including organic electronics and photochemistry.

Conjugated polymers and oligomers containing pyrazine units are of interest for their electronic properties. Dihalogenated aromatic compounds are common monomers for step-growth polymerization via repeated cross-coupling reactions. This compound can serve as a monomer (or a precursor to one) for the synthesis of conjugated pyrazine oligomers. By exploiting the differential reactivity of the C-Br and C-Cl bonds, chemists can control the growth of the oligomer chain. For example, a selective reaction at the bromine position can be used to add a specific end-cap, or a polymerization involving both halogens with a suitable bis-boronic acid could yield a fully conjugated polymer. The amino and methyl groups can be used to tune the solubility and solid-state packing of the resulting material.

Tetrapyrazinoporphyrazines (TPyzPzs) are aza-analogs of phthalocyanines, known for their intense absorption in the near-infrared region and their potential as photosensitizers in photodynamic therapy and as functional dyes. rsc.orgcolab.ws The synthesis of these macrocycles typically involves the tetramerization of a pyrazine-2,3-dicarbonitrile (B77751) precursor. researchgate.net

This compound can serve as a starting material for the synthesis of the requisite substituted pyrazine-2,3-dicarbonitriles. This would involve chemical transformations to convert the amino group and one of the halogens into nitrile functionalities. The remaining substituents (a halogen and a methyl group) would then be carried over to the final TPyzPz macrocycle, where they would modulate the photophysical and chemical properties, such as solubility and aggregation behavior, which are critical for photosensitizer efficacy. mdpi.com The pyrazine unit itself contributes a strong electron-withdrawing effect, which is beneficial in the design of organic photosensitizers for applications like dye-sensitized solar cells. mdpi.com

Intermediate in the Preparation of Biologically Active Compounds

Highly substituted nitrogen heterocycles are privileged scaffolds in medicinal chemistry. The aminopyrazine core is present in numerous compounds investigated for various therapeutic applications. For example, aminopyrazine derivatives have been designed and synthesized as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a target for treating inflammatory diseases like rheumatoid arthritis. nih.gov

The title compound, with its multiple points for diversification, is a valuable intermediate for generating libraries of potential drug candidates. The halogen atoms can be replaced with a variety of substituents using modern cross-coupling chemistry to explore the structure-activity relationship (SAR) of a lead compound. The amino group can be acylated or alkylated to further probe the chemical space. Similar bromo-chloro-amino heterocycles are frequently listed as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). arborpharmchem.comcustchemvip.com The presence of both bromine and chlorine has been noted in some contexts to enhance the biological activity of heterocyclic compounds.

Table 2: Potential Applications and Relevant Molecular Features
Application AreaKey Reaction TypeRelevant Structural Feature(s)
Fused Heterocycles (e.g., Imidazopyrazines)Cyclocondensation2-Amino group and N1 of the pyrazine ring
Polycyclic SystemsSequential Cross-CouplingDifferential reactivity of C-Br and C-Cl bonds
Conjugated OligomersPolymerization via Cross-CouplingDihalogenated pyrazine core
Photosensitizers (e.g., TPyzPzs)Macrocyclization of Dinitrile PrecursorsSubstituted pyrazine ring as a precursor
Medicinal ChemistryCross-Coupling, N-FunctionalizationMultiple handles (-NH₂, -Br, -Cl) for SAR studies

Synthesis of Pyrazine-Derived Scaffolds for Medicinal Chemistry Research

In medicinal chemistry, a scaffold refers to the core structure of a molecule to which various functional groups can be attached to create a range of derivatives. This compound is an exemplary precursor for generating diverse pyrazine-derived scaffolds due to its multiple reactive sites. The presence of two different halogen atoms—bromine and chlorine—is of particular synthetic importance.

The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govnih.gov This reaction provides a powerful and practical method for forming new carbon-carbon bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents. nih.govmdpi.com The Suzuki reaction is well-tolerated by various functional groups, making it ideal for the late-stage diversification of complex molecules. nih.gov By reacting this compound with different arylboronic acids, a library of 5-aryl-3-chloro-6-methylpyrazin-2-amines can be synthesized. mdpi.com

Furthermore, the chlorine atom at the 3-position offers a secondary site for modification. Generally, carbon-bromine bonds are more reactive than carbon-chlorine bonds in palladium-catalyzed couplings. This differential reactivity can be exploited to perform sequential, site-selective reactions. For instance, a Suzuki coupling could be performed at the C5-Br position, followed by a different coupling reaction (e.g., Buchwald-Hartwig amination) at the C3-Cl position under more forcing conditions. This stepwise functionalization allows for the controlled and precise assembly of highly substituted pyrazine cores. The amino group at the 2-position provides another handle for diversification, for example, through acylation to form amides, further expanding the chemical space accessible from this single starting material. nih.gov

Access to Compounds for Antimicrobial Investigations

The pyrazine nucleus is a component of many biologically active compounds, including those with antimicrobial properties. mdpi.com The development of novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. mdpi.com Synthetic strategies using building blocks like this compound allow chemists to create new molecular entities that can be tested for antimicrobial efficacy.

By applying the cross-coupling reactions described previously, derivatives can be synthesized where the pyrazine core is decorated with various lipophilic or electron-withdrawing/donating groups, which can modulate antimicrobial activity. For example, a series of pyrazine carboxamides was synthesized via the Suzuki reaction and evaluated for antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR S. Typhi). mdpi.com While this study did not use this compound directly, it demonstrates a clear and established pathway for converting a halogenated pyrazine precursor into a library of compounds for antimicrobial screening. The resulting derivatives are typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. researchgate.net

The following table presents data from an analogous series of pyrazine derivatives to illustrate the type of results obtained from such investigations.

Compound DerivativeTarget MicroorganismActivity (MIC in mg/mL)Reference
N-(3'-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamideXDR S. Typhi50 mdpi.com
N-(3',4'-dimethyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamideXDR S. Typhi25 mdpi.com
N-(4'-methoxy-3'-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamideXDR S. Typhi12.5 mdpi.com
N-(4'-hydroxy-3'-methyl-[1,1'-biphenyl]-4-yl)pyrazine-2-carboxamideXDR S. Typhi6.25 mdpi.com

Precursors in Antitumor Compound Research

Nitrogen-containing heterocycles, including pyrazines, are prominent scaffolds in the design of antitumor agents. nih.govnih.gov They are found in numerous compounds that have been investigated for their ability to inhibit the growth of cancer cells. The synthetic versatility of this compound makes it an attractive starting point for developing novel compounds for anticancer research.

The synthesis of potential antitumor agents often involves creating molecules that can interact with specific biological targets, such as enzymes or receptors involved in cancer cell proliferation. The functional groups on the this compound scaffold allow for the attachment of various pharmacophores known to contribute to anticancer activity. The systematic modification of this precursor enables the exploration of structure-activity relationships (SAR), helping to identify which chemical features lead to the highest potency and selectivity against cancer cell lines. nih.gov

Once synthesized, these novel derivatives are typically screened for their in vitro activity against a panel of human tumor cell lines. nih.gov The National Cancer Institute (NCI) has a standardized panel of 60 cell lines derived from nine different types of human cancers (leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast). nih.gov A common metric used to report activity is the GI50 value, which represents the concentration of the compound required to cause 50% growth inhibition of the cancer cells.

The table below shows representative data for a series of related heterocyclic compounds to illustrate how novel agents derived from a common scaffold are evaluated for antitumor activity.

Compound TypeCancer Cell Line PanelActivity (log GI50)Reference
2-amino-1,3,5-triazine derivativeLeukemia (CCRF-CEM)-7.64 nih.gov
2-amino-1,3,5-triazine derivativeLeukemia (K-562)< -8.00 nih.gov
2-amino-1,3,5-triazine derivativeCNS Cancer (SF-539)-7.86 nih.gov
2-amino-1,3,5-triazine derivativeBreast Cancer (T-47D)< -8.00 nih.gov

Note: The data in this table is for an analogous series of 2-amino-1,3,5-triazine derivatives to demonstrate the evaluation of antitumor activity against various cancer cell lines.

Computational and Theoretical Studies on 5 Bromo 3 Chloro 6 Methylpyrazin 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.net Calculations using DFT, often with functionals like B3LYP, can provide detailed information about molecular orbitals, electron distribution, and reactivity. mdpi.comchemrxiv.orgnih.gov

The electronic properties of a molecule are fundamentally governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. irjweb.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comcolab.ws A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. colab.ws

Table 1: Representative Frontier Molecular Orbital Energies for Analogous Heterocyclic Compounds

CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amineB3LYP/6-311G++(d,p)-6.2613-0.88445.3769
Substituted 1,3,5-Triazine (L1)B3LYP/6-311G++(d,p)-0.2285 Hartree-0.0004 Hartree0.2281 Hartree
3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amineB3LYP--0.4036 Hartree

Note: Data is for structurally similar heterocyclic compounds and not for 5-Bromo-3-chloro-6-methylpyrazin-2-amine itself. Values in Hartree can be converted to eV (1 Hartree ≈ 27.2114 eV). irjweb.comcolab.wsresearchgate.net

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. colab.ws These indices are calculated using the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = -(I + A) / 2.

These descriptors are valuable for comparing the reactivity of a series of related compounds. For this compound, the presence of electronegative halogens would likely result in a relatively high electrophilicity index, indicating a propensity to act as an electrophile in chemical reactions.

Table 2: Calculated Global Reactivity Descriptors for an Analogous Compound

DescriptorFormulaCalculated Value (eV)
Ionization Potential (I)I ≈ -EHOMO6.60
Electron Affinity (A)A ≈ -ELUMO-
Chemical Hardness (η)η = (I - A) / 2-
Electrophilicity Index (ω)ω = μ² / (2η)-

Note: The table presents representative values for a related 4-aminopyridine (B3432731) salt to illustrate the concept. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netrsc.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net

Red/Yellow Regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These regions are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms.

Blue Regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These regions are prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show significant negative potential (red/yellow) around the nitrogen atoms of the pyrazine (B50134) ring and the amino group, due to their lone pairs of electrons. researchgate.net Conversely, the regions around the hydrogen atoms of the amino and methyl groups would exhibit positive potential (blue). The electron-withdrawing halogen atoms would also influence the potential distribution on the ring, making the adjacent carbon atoms more electrophilic. researchgate.netresearchgate.net

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in exploring the mechanisms of chemical reactions, providing insights that can be difficult to obtain through experimental means alone.

By mapping the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. This allows for the determination of activation energies and reaction barriers, providing a detailed picture of the reaction pathway. nih.gov

For halogenated pyrazines, a common reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a halide ion from the aromatic ring. thieme-connect.de Computational studies on similar chloro-s-triazines have shown that such reactions can proceed through a concerted SNAr pathway. nih.gov In the case of this compound, computational modeling could be used to predict the relative ease of displacement of the bromo versus the chloro substituent by various nucleophiles. It could also explore other potential reaction pathways, such as those involving metal-catalyzed cross-coupling reactions. rsc.org

Many chemical reactions can yield multiple products. Computational chemistry is a powerful tool for understanding and predicting the selectivity (regio-, chemo-, and stereoselectivity) of a reaction. By calculating the activation energies for the different pathways leading to various products, one can predict the major product under given conditions.

For a molecule like this compound, which has multiple potential reaction sites, predicting selectivity is key. For example, in a nucleophilic substitution reaction, the nucleophile could attack the carbon bearing the bromine or the one bearing the chlorine. Computational modeling can determine the transition state energies for both possibilities, thereby predicting which halide is more likely to be displaced. Studies on related triazolopyrazine systems have explored the competition between standard ipso-substitution and more complex tele-substitution pathways, demonstrating the ability of computational methods to rationalize unexpected reactivity. acs.org Furthermore, advanced computational protocols combining molecular dynamics with deep learning are being developed to predict enzymatic selectivity for transformations of such molecules. rug.nl

Due to a lack of specific research data on the chemical compound "this compound," a detailed article on its computational and theoretical studies as per the requested outline cannot be generated at this time.

General information on related compounds is available, but in adherence to the strict instructions to focus solely on "this compound," this information cannot be used to construct the requested article. Further research and publication in the scientific community are needed to provide the specific data necessary for a comprehensive report on this particular compound.

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Synthetic Protocols

The synthesis of complex heterocyclic compounds like 5-Bromo-3-chloro-6-methylpyrazin-2-amine traditionally relies on multi-step processes that can be resource-intensive and generate significant waste. Modern chemical synthesis is increasingly driven by the principles of green chemistry, aiming to develop more environmentally benign and efficient methods.

Biocatalysis: One promising avenue is the use of biocatalysts, such as enzymes, to perform specific chemical transformations with high selectivity and under mild conditions. For instance, transaminases could be explored for the selective amination of a suitably substituted pyrazine (B50134) precursor. This enzymatic approach could potentially reduce the need for harsh reagents and protecting group strategies often employed in traditional organic synthesis.

One-Pot Syntheses: The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, offers a significant advantage in terms of efficiency and waste reduction. A hypothetical green synthesis of this compound could involve a one-pot procedure starting from simpler, commercially available precursors, thereby minimizing intermediate purification steps.

Flow Chemistry: Continuous-flow synthesis is another powerful tool for developing sustainable chemical processes. The use of microreactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. A flow-based synthesis of this compound could be designed to be more energy-efficient and generate less waste compared to traditional batch processes.

Green Synthesis ApproachPotential Advantages for this compound Synthesis
Biocatalysis High selectivity, mild reaction conditions, reduced use of hazardous reagents.
One-Pot Synthesis Increased efficiency, reduced solvent waste, fewer purification steps.
Flow Chemistry Precise reaction control, improved safety, enhanced scalability, energy efficiency.

Exploration of Novel Reaction Catalysis and Activation Methods

The functionalization of the pyrazine ring in this compound can be further diversified through the exploration of novel catalytic systems and activation methods.

Transition-Metal Catalysis: The bromo and chloro substituents on the pyrazine ring are ideal handles for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon bonds at the 3- and 5-positions of the pyrazine core. This would allow for the synthesis of a diverse library of derivatives with potentially interesting electronic and steric properties. The development of more active and selective catalysts, including those based on earth-abundant metals like manganese, is an active area of research. nih.gov

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. This methodology could be applied to the functionalization of this compound, for example, in C-H activation or cross-coupling reactions, potentially offering alternative reaction pathways with different selectivity compared to traditional thermal methods.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions by providing rapid and uniform heating. tandfonline.com This technique could be employed to optimize the synthesis of this compound and its derivatives, potentially reducing reaction times and improving yields.

Catalysis/Activation MethodPotential Application for this compound
Transition-Metal Catalysis Cross-coupling reactions at the bromo and chloro positions to introduce new functional groups. numberanalytics.com
Photocatalysis C-H functionalization and other novel transformations under mild conditions.
Microwave-Assisted Synthesis Acceleration of reaction rates and improvement of yields in synthetic steps. tandfonline.com

Design and Synthesis of Advanced Pyrazine-Based Architectures

The unique substitution pattern of this compound makes it a valuable building block for the construction of more complex and functional molecular architectures.

Polymers and Functional Materials: The amine and halogen functionalities on the pyrazine ring can be utilized in polymerization reactions to create novel pyrazine-containing polymers. These materials could exhibit interesting electronic and optical properties, making them potential candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Supramolecular Assemblies: The ability of the pyrazine nitrogen atoms to participate in hydrogen bonding and other non-covalent interactions makes this compound a candidate for the design of self-assembling supramolecular structures. These structures could find applications in areas such as molecular recognition and sensing.

Integration of Artificial Intelligence and Machine Learning in Pyrazine Chemistry

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to chemical research to accelerate discovery and innovation.

Predictive Modeling: Machine learning models can be trained on existing chemical data to predict the properties of new molecules. numberanalytics.com In the context of this compound, AI could be used to predict its physicochemical properties, reactivity in different chemical reactions, and potential biological activity. This would allow for the in silico screening of virtual derivatives, prioritizing the synthesis of the most promising candidates.

Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions by analyzing the outcomes of a series of experiments. This approach could be applied to the synthesis and functionalization of this compound to rapidly identify the optimal catalyst, solvent, temperature, and other parameters to maximize yield and minimize byproducts. beilstein-journals.org

AI/ML ApplicationRelevance to this compound
Property Prediction In silico screening of derivatives for desired properties. numberanalytics.com
Synthesis Planning Design of efficient and novel synthetic routes. numberanalytics.com
Reaction Optimization Rapid identification of optimal reaction conditions. beilstein-journals.org

Broader Impact on Interdisciplinary Chemical Sciences

The exploration of the chemistry of this compound and its derivatives is poised to have a significant impact on various interdisciplinary fields.

Medicinal Chemistry: Pyrazine derivatives are known to exhibit a wide range of biological activities. The diverse functionalization possibilities of this compound make it an attractive scaffold for the development of new therapeutic agents. By systematically modifying the substituents on the pyrazine ring, libraries of compounds could be synthesized and screened for activity against various biological targets.

Materials Science: As discussed previously, the incorporation of this pyrazine building block into polymers and MOFs could lead to the development of new materials with tailored electronic, optical, and porous properties. These materials could find applications in areas such as energy storage, catalysis, and sensing.

Agrochemicals: The pyrazine core is also present in a number of agrochemicals. The development of new derivatives of this compound could lead to the discovery of novel herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.

Q & A

Q. Structural Characterization

  • ¹³C NMR : Peaks at δ ~136–147 ppm correspond to pyrazine carbons, with distinct shifts for Br/Cl substituents (e.g., δ 136.49 and 146.84 in related compounds) .
  • Mass Spectrometry : Molecular ion peaks should match the theoretical molecular weight (e.g., 266.92 g/mol for 3,5-dibromo-6-methylpyrazin-2-amine, adjusted for Cl substitution) .
  • SMILES/InChI Validation : Compare computed descriptors (e.g., CC1=C(N=C(C(=N1)N)Cl)Br) with experimental data to confirm regiochemistry .

What strategies are effective for functionalizing this compound to explore structure-activity relationships (SAR) in medicinal chemistry?

Q. Functionalization & SAR Studies

  • Cross-coupling reactions : Suzuki-Miyaura coupling using the bromo substituent to introduce aryl/heteroaryl groups.
  • Amination : Replace chlorine with amino groups via nucleophilic substitution (e.g., using NH₃ or methylamine) .
  • Esterification : Introduce carboxylate groups for improved solubility, as demonstrated in methylpyrazine carboxylate derivatives .

How do computational methods aid in predicting reactivity and interaction mechanisms of this compound with biological targets?

Q. Computational Modeling

  • Reactivity prediction : Quantum chemical calculations (e.g., DFT) model electrophilic/nucleophilic sites. For example, bromine and chlorine atoms are likely sites for nucleophilic attack .
  • Docking studies : Use molecular docking to simulate interactions with enzymes (e.g., kinases) by leveraging the compound’s aromatic and halogen-bonding capabilities .
  • Toxicity assessment : EPA DSSTox data (e.g., DTXSID40670286) provide preliminary toxicity profiles for risk mitigation .

What are the critical considerations for handling and storing this compound to ensure stability and safety?

Q. Safety & Storage Protocols

  • Storage : Store at 0–6°C in airtight containers to prevent decomposition .
  • Handling : Use PPE (gloves, goggles) to avoid inhalation/skin contact.
  • Stability : Monitor for discoloration or precipitation, indicating degradation. Quench reactions with ice-cold water to control exothermic processes .

How to resolve contradictions in reported synthetic yields or spectral data for halogenated pyrazinamines?

Q. Data Discrepancy Analysis

  • Reaction reproducibility : Ensure consistent stoichiometry (e.g., NaNO₂ at 2.5 eq. for diazotization) and solvent purity .
  • Spectroscopic calibration : Cross-validate NMR shifts with published benchmarks (e.g., δ 146.84 for pyrazine carbons) .
  • Peer validation : Compare results with PubChem or DSSTox entries for consensus .

What advanced methodologies (e.g., flow chemistry) could enhance the scalability of synthesizing this compound?

Q. Innovative Techniques

  • Flow chemistry : Improves mixing and heat transfer, reducing reaction time and byproducts .
  • Microwave-assisted synthesis : Accelerates bromination/chlorination steps via controlled dielectric heating .
  • Automated purification : Use HPLC-MS systems for real-time purity monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.